molecular formula C9H8N4O B6318009 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde CAS No. 179056-01-0

3-(2-Methyl-tetrazol-5-yl)-benzaldehyde

Cat. No. B6318009
Key on ui cas rn: 179056-01-0
M. Wt: 188.19 g/mol
InChI Key: URGXMMSFJZEXDL-UHFFFAOYSA-N
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Patent
US06251911B1

Procedure details

With the exclusion of air, 10.0 g (57.4 mmol) of 3-(tetrazol-5-yl)-benzaldehyde are added to 23.7 g (172 mmol) of potassium carbonate in 120 ml of DMF/dioxane (1:1) in an ice bath. 5.37 ml (86 mmol) of methyl iodide are added dropwise thereto and the reaction mixture is stirred for 2 hours in the ice bath and for 1 hour at RT. The reaction mixture is stirred into 0.5 liter of water, and the crude product is filtered off with suction and washed with water. Dissolution in 0.3 liter of ethyl acetate, washing with brine, drying (Na2SO4), concentration by evaporation and stirring in diethyl ether yield 3-(2-methyl-tetrazol-5-yl)-benzaldehyde; TLC: Rf=0.47 (hexanelethyl acetate=3:1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Name
DMF dioxane
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
5.37 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.5 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]([C:6]2[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=2)[CH:9]=[O:10])=[N:4][N:3]=[N:2]1.[C:14](=O)([O-])[O-].[K+].[K+].CI.O>CN(C=O)C.O1CCOCC1>[CH3:14][N:3]1[N:2]=[N:1][C:5]([C:6]2[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=2)[CH:9]=[O:10])=[N:4]1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1N=NN=C1C=1C=C(C=O)C=CC1
Name
Quantity
23.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
DMF dioxane
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O.O1CCOCC1
Step Two
Name
Quantity
5.37 mL
Type
reactant
Smiles
CI
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.5 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring in diethyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the crude product is filtered off with suction
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
Dissolution in 0.3 liter of ethyl acetate
WASH
Type
WASH
Details
washing with brine
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
(Na2SO4), concentration
CUSTOM
Type
CUSTOM
Details
by evaporation

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(N=N1)C=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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